molecular formula C16H17N3O2S B4523505 N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide

N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide

Cat. No.: B4523505
M. Wt: 315.4 g/mol
InChI Key: LWMSEIDWDJJTEJ-UHFFFAOYSA-N
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Description

N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide is a benzimidazole derivative featuring a benzenesulfonamide group at the 6-position and an isopropyl substituent at the 2-position of the benzimidazole core. The sulfonamide moiety enhances hydrogen-bonding capabilities, which can influence both biological activity and crystallographic packing .

Properties

IUPAC Name

N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11(2)16-17-14-9-8-12(10-15(14)18-16)19-22(20,21)13-6-4-3-5-7-13/h3-11,19H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMSEIDWDJJTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide typically involves the formation of the benzimidazole core followed by the introduction of the propan-2-yl and benzenesulfonamide groups. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring. Subsequent alkylation with isopropyl halides introduces the propan-2-yl group. Finally, sulfonylation with benzenesulfonyl chloride in the presence of a base such as triethylamine yields the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of benzimidazole amines.

    Substitution: Introduction of halogen atoms or other substituents on the benzene ring.

Scientific Research Applications

N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function. These interactions can disrupt key biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Hydrogen-Bonding Analysis

The benzenesulfonamide group in the target compound facilitates N–H···O hydrogen bonds, which are critical for crystal packing and stability. In contrast, 2,4-dimethylbenzenesulfonyl derivatives exhibit steric hindrance from methyl groups, reducing hydrogen-bonding efficiency . SHELX software (e.g., SHELXL) has been pivotal in refining such crystal structures, particularly for resolving positional disorder in sulfonamide derivatives .

Research Findings and Implications

  • Structural Activity Relationships (SAR) : Position 2 substituents (isopropyl vs. n-butyl) significantly modulate pharmacokinetic properties, while sulfonyl group variations impact target engagement via hydrogen bonding .
  • Crystallography : SHELX-based refinements reveal that the target compound’s hydrogen-bonding network is less disordered than dimethylated analogs, suggesting higher crystallographic stability .

Biological Activity

N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 1170525-97-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound modulates receptor functions, influencing physiological responses.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives, including this compound, possess antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Bacillus subtilis4.0
Pseudomonas aeruginosa32.0

These results indicate that the compound exhibits varying degrees of antibacterial efficacy, with the strongest activity against Bacillus subtilis.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungi. The MIC values for common fungal strains are as follows:

Fungal StrainMIC (µg/mL)
Candida albicans20.0
Aspergillus niger25.0
Fusarium oxysporum30.0

These findings suggest that this compound could be a candidate for treating fungal infections.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The study reported that this compound exhibited a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, with a notable ability to disrupt biofilm formation in Staphylococcus aureus .

Structure-Activity Relationship (SAR) Analysis

Research has focused on the structure-activity relationship (SAR) of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring significantly enhance biological activity. For instance, substituents at the 1-, 2-, and 5-position have been associated with increased potency against various microbial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide
Reactant of Route 2
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N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]benzenesulfonamide

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